CSNK2A2 Isoform Preference: A 2.6-Fold Selectivity Advantage Over CSNK2A1 Not Observed with CX-4945
CSNK2-IN-1 demonstrates a measurable preference for the CSNK2A2 (CK2α') isoform over CSNK2A1 (CK2α), with an IC₅₀ of 0.66 nM for CSNK2A2 compared to 1.7 nM for CSNK2A1, representing a 2.6-fold higher potency for CSNK2A2 [1]. In contrast, the clinical-stage inhibitor CX-4945 (silmitasertib) exhibits equipotent inhibition of both isoforms, with reported IC₅₀ values of 1 nM for CK2α and CK2α' [2]. This isoform bias in CSNK2-IN-1 may influence downstream signaling outcomes in cells where CSNK2A2 expression or function is differentially regulated.
| Evidence Dimension | CSNK2A2 vs. CSNK2A1 Inhibition (Fold Selectivity) |
|---|---|
| Target Compound Data | IC₅₀ (CSNK2A1) = 1.7 nM; IC₅₀ (CSNK2A2) = 0.66 nM |
| Comparator Or Baseline | CX-4945: IC₅₀ (CK2α) = 1 nM; IC₅₀ (CK2α') = 1 nM |
| Quantified Difference | CSNK2-IN-1: 2.6-fold selectivity for CSNK2A2; CX-4945: No isoform selectivity (ratio = 1.0) |
| Conditions | In vitro kinase activity assays using recombinant human CSNK2A1 and CSNK2A2 enzymes at ATP concentrations near Kₘ (exact assay conditions detailed in Ong et al., 2024 [1]) |
Why This Matters
Researchers investigating CSNK2A2-specific functions or seeking to avoid CSNK2A1-dependent off-target effects may prioritize CSNK2-IN-1 over pan-isoform inhibitors like CX-4945.
- [1] Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5‑a]pyrimidine Host CSNK2 Inhibitors for Combatting β‑Coronavirus Replication. Journal of Medicinal Chemistry, 67(14), 12261–12313. View Source
- [2] TargetMol. CX-4945 sodium salt (Cat. No. T15024) Product Datasheet. View Source
